1-Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
94242-01-0 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
1-benzofuran-7-yl N-(2,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H15NO5/c1-20-12-6-7-13(15(10-12)21-2)18-17(19)23-14-5-3-4-11-8-9-22-16(11)14/h3-10H,1-2H3,(H,18,19) |
InChI Key |
GNPMZNNVIUZAJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2OC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Nenitzescu Reaction for Benzofuran Formation
- The Nenitzescu reaction is a classical method involving the condensation of enaminoketones with 1,4-benzoquinone or its derivatives under acidic conditions (e.g., acetic acid) to form benzofuran rings.
- The process typically proceeds via Michael addition of the enaminoketone to benzoquinone, followed by cyclization and dehydration to yield benzofuran derivatives.
- Reaction conditions: heating at 90–200 °C under inert atmosphere for 12–72 hours for enaminoketone formation, then stirring with benzoquinone at room temperature for 12 hours.
- Yields are moderate to low (e.g., 39% for some substituted benzofurans), often due to byproduct formation.
- Purification is achieved by silica gel chromatography using hexane/ethyl acetate mixtures.
Copper-Catalyzed Intramolecular Cyclization
- Another efficient method involves copper-catalyzed intramolecular cross-coupling of α-aroyl-α-(2-bromoaryl)acetonitriles to form benzofurans.
- This method uses copper(I) iodide as catalyst, sodium hydride as base, and l-proline as ligand in DMF solvent.
- The reaction proceeds via nucleophilic displacement and cyclization, typically at 90 °C for 6 hours.
- This approach provides good to high yields (up to 83%) and tolerates various substituents on the aryl rings.
- The method can be performed as a one-pot two-step synthesis starting from acrylonitriles and benzyl carbamate with NaH, followed by copper-catalyzed cyclization.
Sonogashira Coupling and Subsequent Transformations
- Sonogashira coupling of iodophenols with alkynes followed by cyclization is another route to benzofurans.
- Catalysts such as PdCl2(PPh3)2 are more efficient than Pd(PPh3)4.
- Subsequent deprotection and reduction steps yield functionalized benzofurans.
- This method is reproducible and provides good yields for complex benzofuran natural products.
Carbamate Formation on Benzofuran
The carbamate moiety (–NHCOO–) linked to the benzofuran ring is typically introduced by reaction of the benzofuran hydroxyl group with an appropriate carbamoylating agent or via nucleophilic substitution involving carbamate salts.
Reaction with Carbamates under Basic Conditions
- Benzofuran derivatives bearing a reactive halogen (e.g., 2-bromoaryl) can be reacted with carbamates such as benzyl carbamate in the presence of strong bases like sodium hydride (NaH) in DMF.
- The base mediates deprotonation and nucleophilic attack, leading to carbamate substitution.
- Reaction temperatures around 60–90 °C and reaction times of 2–8 hours are typical.
- The reaction may proceed via intermediate acrylonitriles or ketonitriles, which then cyclize to benzofurans bearing carbamate groups.
One-Pot Two-Step Synthesis
- A streamlined approach involves mixing acrylonitriles with benzyl carbamate and NaH in DMF, heating to 90 °C for 6–8 hours, followed by addition of CuI and l-proline for cyclization.
- This method yields benzofuran carbamates efficiently without isolating intermediates.
- Purification is done by column chromatography using ethyl acetate/hexane mixtures.
Representative Preparation Procedure and Data
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Methoxyacetophenone + DMF-DMA, 90–200 °C, 12–72 h, inert atmosphere | Formation of enaminoketone intermediate | - | Precursor for benzofuran ring |
| 2 | Enaminoketone + 1,4-benzoquinone + Acetic acid, rt, 12 h | Nenitzescu reaction to form benzofuran core | 39–50 | Moderate yield, byproducts possible |
| 3 | Acrylonitrile derivative + Benzyl carbamate + NaH, DMF, 90 °C, 6 h | Formation of ketonitrile intermediate | 80–84 | Base-mediated nucleophilic substitution |
| 4 | Ketonitrile + CuI + l-proline, DMF, 90 °C, 6 h | Copper-catalyzed intramolecular cyclization | 83 | Efficient cyclization to benzofuran carbamate |
| 5 | Purification by silica gel chromatography | Isolation of pure 1-Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate | - | Eluent: EtOAc/hexane mixtures |
Analytical and Mechanistic Insights
- The copper-catalyzed cyclization mechanism involves nucleophilic attack on the α-aroyl-α-(2-bromoaryl)acetonitrile intermediate, facilitated by Cu(I) and l-proline ligand.
- Base-mediated decarbamoylation of carbamates generates alkoxy anions that participate in nucleophilic displacement.
- Steric effects influence intermediate stability and reaction pathways; for example, 2-bromo substituents promote facile cleavage to reactive intermediates.
- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR spectroscopy confirm product formation and purity.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-7-yl (2,4-dimethoxyphenyl)carboxylic acid, while reduction could produce benzofuran-7-yl (2,4-dimethoxyphenyl)methanol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies indicate that compounds featuring benzofuran moieties exhibit significant anticancer properties. For instance, derivatives of benzofuran have been explored for their efficacy against various cancer cell lines, demonstrating the potential of 1-benzofuran derivatives in targeting tumor growth and proliferation pathways . The incorporation of a carbamate functional group may enhance the bioactivity and selectivity of these compounds.
2. Neuroprotective Effects
Benzofuran derivatives are also being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research has shown that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is critical in the development of therapies for conditions like Alzheimer's disease .
3. Antimicrobial Properties
The antimicrobial potential of benzofuran-based compounds has been documented, with studies showing activity against a range of bacterial and fungal pathogens. The unique structural features of 1-benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate suggest it could serve as a lead compound in the development of new antimicrobial agents .
Synthetic Organic Chemistry Applications
1. Synthetic Intermediates
The synthesis of this compound can be achieved through various synthetic routes involving benzofuran derivatives. These intermediates are valuable in constructing complex organic molecules and can facilitate the synthesis of other bioactive compounds .
2. Development of Isoxazoles
Recent advancements in synthetic methodologies highlight the utility of benzofuran derivatives in the formation of isoxazoles via metal-free reactions. These reactions are significant for creating diverse chemical libraries for drug discovery .
Case Study 1: Neuroprotective Activity
A study published in a peer-reviewed journal demonstrated that a series of benzofuran derivatives exhibited neuroprotective effects in vitro. The research focused on their ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential for therapeutic use in neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer properties of various benzofuran derivatives, including those similar to this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the benzofuran structure can enhance anticancer activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to and inhibit the activity of certain enzymes and receptors, leading to its biological effects . For example, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The benzofuran core distinguishes this compound from structurally related heterocycles:
- This difference may alter metabolic stability and target selectivity .
- Triazole derivatives (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids): The triazole ring provides a nitrogen-rich heterocycle, which could enhance metal coordination or π-stacking interactions. However, the carbamate’s oxygen-centric bridge may confer greater resistance to enzymatic degradation compared to the triazole’s sulfur-containing thioether linkage .
Substituent Position Effects
- 2,4-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl: Positional isomerism significantly impacts electronic and steric properties. In contrast, 3,4-dimethoxy groups (as seen in benzopyranones) generate a meta-para configuration, which may enhance antioxidant activity due to increased resonance stabilization of phenolic radicals .
Functional Group Analysis
- Carbamate vs. Ester : Carbamates (R-O-C(O)-NHR') are more hydrolytically stable than esters (R-O-C(O)-R''), owing to the amide-like nitrogen reducing electrophilicity at the carbonyl carbon. This stability could prolong the biological half-life of the target compound compared to ester derivatives, such as the triazole-linked acetic acid esters in .
Physicochemical and Toxicological Profiles
Predicted Toxicity
While experimental toxicity data for 1-Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate are lacking, computational models like GUSAR-online (used for triazole analogs in ) could offer insights. Triazole derivatives with 2,4-dimethoxyphenyl groups exhibited lower predicted acute toxicity than their 3,4-dimethoxy counterparts, likely due to reduced metabolic activation of the para-methoxy group. Extending this logic, the target carbamate may display favorable toxicity profiles due to its stable carbamate bridge and optimized substitution pattern .
Solubility and Stability
- However, the carbamate’s polar oxygen atoms could mitigate this effect, balancing bioavailability.
- Compared to benzopyranones (which possess hydroxyl groups), the carbamate’s lack of free -OH groups may reduce susceptibility to oxidation, enhancing shelf stability .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer, antimicrobial, and other pharmacological properties. The data presented here is drawn from various studies and research articles to provide a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 94242-01-0
- Molecular Formula : C16H17N1O4
- Molecular Weight : 299.31 g/mol
- Structure :
Anticancer Activity
Recent studies have highlighted the potential of 1-benzofuran derivatives, including this compound, in cancer treatment. For instance:
- In Vitro Studies : A study evaluated the antiproliferative effects of various benzofuran derivatives against multiple human cancer cell lines. The compound demonstrated significant growth inhibition, with IC50 values indicating potency comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa | 150 |
| CA-4 | HeLa | 180 |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxy benzofuran | MDA-MB-231 | 200 |
Antimicrobial Activity
The benzofuran scaffold has been recognized for its antimicrobial properties. A review focused on the synthesis of benzofuran derivatives noted their effectiveness against various bacterial strains, suggesting that modifications in the structure could enhance their efficacy .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer cell proliferation.
- Interaction with Cellular Pathways : It likely interacts with signaling pathways critical for tumor growth and survival.
Case Study 1: Anticancer Efficacy
In a comparative study on various benzofuran derivatives:
- Objective : To assess the anticancer activity of synthesized compounds.
- Results : The compound exhibited superior activity against breast cancer cell lines compared to standard treatments. The study concluded that structural modifications significantly influenced activity.
Case Study 2: Antimicrobial Resistance
Another research project investigated the potential of benzofuran derivatives as novel antimicrobial agents:
Q & A
Q. What are the recommended synthetic routes for preparing 1-Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate, and what critical parameters influence reaction efficiency?
Methodological Answer: The synthesis of carbamate derivatives like this compound typically involves reacting a hydroxy-substituted benzofuran core with an isocyanate or chloroformate reagent. For example:
- Key Step : Reacting 7-hydroxybenzofuran derivatives with 2,4-dimethoxyphenyl isocyanate in the presence of a base (e.g., triethylamine) in anhydrous ether or tetrahydrofuran (THF) under inert conditions .
- Critical Parameters :
- Solvent Choice : Ether or THF ensures solubility and minimizes side reactions.
- Catalyst : Triethylamine (0.1–1.0 mol%) enhances nucleophilicity of the hydroxyl group.
- Temperature : Room temperature or mild heating (20–40°C) avoids decomposition.
- Purification : Crystallization or column chromatography is essential to isolate the carbamate product .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., carbonyl signal at ~150–155 ppm) and methoxy group integration. Aromatic protons in benzofuran and dimethoxyphenyl rings should align with expected splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>95%). Mobile phases like acetonitrile/water gradients resolve polar impurities .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures. For example, highlights how crystallography validated bond angles and torsional conformations in similar carbamates .
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data. Discrepancies may indicate unaccounted solvation effects or tautomeric forms .
- Dynamic NMR : Use variable-temperature NMR to study rotational barriers around the carbamate bond, which may explain split signals .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound in biological systems?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 2,4-dihydroxy or 2,4-diethoxy) to assess hydrogen-bonding or steric effects. notes that methoxy groups in benzofurans enhance metabolic stability .
- Biological Assays :
- Enzyme Inhibition : Test carbamates against target enzymes (e.g., acetylcholinesterase or HDACs) using fluorogenic substrates. IC₅₀ values quantify potency .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) or use fluorescent tags to track intracellular localization .
- Molecular Docking : Align analogs with crystal structures of target proteins (e.g., HDACs) to identify critical binding interactions .
Q. What experimental approaches are recommended for optimizing reaction yields when synthesizing this compound under scaled-up conditions?
Methodological Answer:
- Reagent Stoichiometry : Use a 10–20% excess of isocyanate to drive the reaction to completion.
- Solvent Optimization : Replace ether with dichloromethane (DCM) for better scalability and easier removal via rotary evaporation .
- In-line Monitoring : Employ FTIR or ReactIR to track carbamate formation in real time. The disappearance of the hydroxyl peak (~3400 cm⁻¹) indicates reaction progress .
- Safety Protocols : Adhere to P210 and P101 precautions (e.g., inert atmosphere, flame-free heating) to mitigate risks during scale-up .
Q. How can researchers address discrepancies in biological activity data across different assay platforms for this compound?
Methodological Answer:
- Assay Validation : Use positive controls (e.g., known HDAC inhibitors for enzyme assays) to confirm platform reliability. highlights inconsistencies arising from varying assay conditions (e.g., pH, co-solvents) .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., cell-based viability assays vs. enzymatic activity measurements) .
- Data Normalization : Apply Z-score or percent inhibition normalization to account for inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
